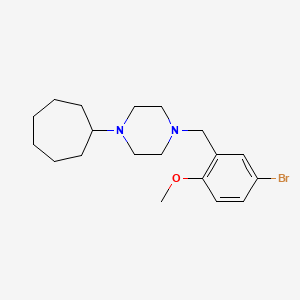
1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia.
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. These receptors are involved in the regulation of mood, anxiety, and cognition. By modulating the activity of these receptors, 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine may exert its therapeutic effects.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and cognition. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that is involved in the pathophysiology of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine is its high selectivity for the 5-HT1B receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one of the limitations of 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine. One direction is the development of more potent and selective analogs of 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine. Another direction is the investigation of the potential therapeutic applications of 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine in various diseases such as anxiety, depression, and schizophrenia. Additionally, the mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine needs to be further elucidated to better understand its therapeutic effects. Finally, the development of more efficient synthesis methods for 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine could improve its availability for research purposes.
Synthesis Methods
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine involves the reaction of 5-bromo-2-methoxybenzyl chloride with cycloheptylamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 1-(5-bromo-2-methoxybenzyl)-4-cycloheptylpiperazine has been studied for its potential use in the treatment of drug addiction and pain.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-cycloheptylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O/c1-23-19-9-8-17(20)14-16(19)15-21-10-12-22(13-11-21)18-6-4-2-3-5-7-18/h8-9,14,18H,2-7,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRYURAYYDOVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)-4-cycloheptylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
![6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6076156.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6076158.png)
![3,5-bis(difluoromethyl)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6076160.png)

![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6076203.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076211.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076214.png)
![1-{[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]methyl}cyclohexanol](/img/structure/B6076223.png)
![5-allyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6076242.png)

